BenchChemオンラインストアへようこそ!

Furazabol

Hypocholesterolemic agent Atherosclerosis model Anabolic steroid

Furazabol (CAS 1239-29-8) is the only 17α-alkylated AAS featuring a furazan ring substitution that confers distinct hypocholesterolemic activity and plasminogen activator enhancement—properties absent in stanozolol and other pyrazole-based analogs. Procure authenticated Furazabol for lipid metabolism research, thrombosis models, or as an analytical reference standard for LC-MS/MS method development. Ensure your supplier provides validated 17-epimerization metabolite profiles; generic substitution with stanozolol invalidates experimental outcomes. Ideal for SAR studies probing androgen receptor binding and steroidogenic enzyme inhibition.

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
CAS No. 1239-29-8
Cat. No. B1674276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurazabol
CAS1239-29-8
Synonyms17 alpha-methyl-5 alpha-androstano(2,3-c)furazan-17 beta-ol
furazabol
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=NON=C5C4)C
InChIInChI=1S/C20H30N2O2/c1-18-11-17-16(21-24-22-17)10-12(18)4-5-13-14(18)6-8-19(2)15(13)7-9-20(19,3)23/h12-15,23H,4-11H2,1-3H3/t12-,13+,14-,15-,18-,19-,20-/m0/s1
InChIKeyRGLLOUBXMOGLDQ-IVEVATEUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Furazabol (CAS 1239-29-8): Technical Baseline for an Orally Active Anabolic-Androgenic Steroid with a Furazan Ring


Furazabol (CAS 1239-29-8), also known as androfurazanol or DH-245, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT) [1]. It is structurally a stanozolol analogue, distinguished by the replacement of the pyrazole ring with a furazan ring system [1]. This compound is recognized for a relatively high anabolic-to-androgenic ratio and has been historically investigated for its unique hypocholesterolemic properties, which set it apart from other members of the AAS class [2].

Why Generic Substitution Fails for Furazabol: A Technical Risk Assessment for 17α-Alkylated AAS Analogs


Generic substitution of furazabol with other 17α-alkylated AAS analogs (e.g., stanozolol, oxandrolone) carries significant technical and functional risk due to distinct structure-activity relationships. While furazabol is an analog of stanozolol, the substitution of a pyrazole ring with a furazan ring alters both its physicochemical properties and its unique pharmacological profile, particularly its ability to lower serum cholesterol [1]. Furthermore, the high androgenic activity of furazabol (as reflected in a high anabolic:androgenic ratio) and its specific metabolite profile, which includes a unique 17-epimerization pattern, mean that using a different 17α-alkylated steroid would yield a different set of in vivo effects, confounding experimental or therapeutic outcomes [2]. Therefore, direct substitution without validated bioequivalence data is not scientifically justifiable.

Quantitative Differentiation Guide for Furazabol (CAS 1239-29-8): Evidence-Based Selection Over In-Class Analogs


Lipid-Lowering Efficacy: Furazabol vs. Stanozolol and Oxandrolone

Furazabol demonstrates a unique, class-defining hypocholesterolemic effect, a property not consistently observed with its close structural analog stanozolol, and which is a key differentiator. In a rabbit model of atherosclerosis, furazabol significantly inhibited the rise in serum and liver cholesterol induced by cholesterol feeding, whereas its effects on phospholipids and triglycerides were not marked, indicating a specific and targeted action on cholesterol metabolism [1]. This effect is a primary reason for its historical use in treating hyperlipidemia and atherosclerosis, setting it apart from other AAS which may not alter or even worsen lipid profiles [1]. While other orally-active AAS like oxandrolone have also been shown to lower total serum cholesterol, this effect is generally attributed to a suppression of HDL levels, a mechanism that is not necessarily beneficial and is a class-wide effect of many oral AAS, rather than a specific therapeutic action like that of furazabol [2].

Hypocholesterolemic agent Atherosclerosis model Anabolic steroid

Comparative Anabolic:Androgenic Ratio: Furazabol vs. Stanozolol and Testosterone

Furazabol possesses a high anabolic-to-androgenic ratio, which is a key metric for predicting tissue-selective effects. One source cites an anabolic:androgenic ratio of approximately 6:1 [1]. This is comparable to stanozolol, which also has a ratio of about 6:1 [1]. However, another source provides a more granular rating, placing furazabol's anabolic effect at 73-94 and its androgenic effect at 270-330, relative to a testosterone baseline of 100:100 [2]. This indicates a significantly higher androgenic potential than stanozolol, which is rated at 30:320 [2]. This suggests that while both are DHT derivatives with high anabolic activity, furazabol may exhibit a stronger androgenic component in vivo than stanozolol, influencing side effect profiles and tissue-specific outcomes.

Anabolic-androgenic ratio Receptor binding Tissue selectivity

Enhancement of Fibrinolytic and Thrombolytic Potential: A Unique Pharmacodynamic Property of Furazabol

Furazabol demonstrates a unique pharmacodynamic effect on the coagulo-fibrinolytic system not reported for its closest analog, stanozolol. In a 3-month study in rats, furazabol treatment led to a significant increase in plasminogen activator activity in blood and lung tissue, and a decrease in plasma fibrinogen levels [1]. This translated to a functional outcome: a marked reduction in susceptibility to lactic acidosis-induced pulmonary thromboembolism [1]. This enhancement of the fibrinolytic and thrombolytic potential is a specific, quantifiable property of furazabol that distinguishes it from other anabolic steroids, offering a potential therapeutic advantage in conditions associated with thrombotic risk.

Fibrinolysis Thrombolysis Plasminogen activator

Differential Interaction with Steroidogenic Enzymes: Furazabol vs. Stanozolol

A direct comparison of the inhibitory effects of stanozolol and furazabol on testicular cytochrome P-450 (17α-hydroxylase/C17,20-lyase) revealed a stark difference in potency. Stanozolol acts as a potent competitive inhibitor of these enzymes, with Ki values of 6.31 μM for 17α-hydroxylase and 1.30 μM for C17,20-lyase [1]. In contrast, furazabol and another steroid, mestanolone, showed markedly weaker inhibition [1]. This indicates that despite their structural similarity, furazabol and stanozolol have distinct interactions with key steroidogenic enzymes, which could translate to different effects on endogenous hormone synthesis.

Cytochrome P450 17α-hydroxylase C17,20-lyase

Metabolic Profile: 17-Epimerization Pattern Differentiates Furazabol from Oxandrolone and Other 17α-Methyl Steroids

The metabolic fate of 17α-methyl anabolic steroids varies significantly, and the extent of 17-epimerization is dependent on the A-ring structure [1]. A study comparing several 17α-methyl steroids found that furazabol undergoes a specific degree of epimerization that is distinct from that of oxandrolone and other analogs [1]. This differential metabolism is crucial for analytical detection and for understanding the duration of action and the profile of active metabolites in vivo. For instance, oxandrolone is excreted largely as the parent drug and its epimer, whereas furazabol's metabolic pathway leads to a different epimer profile, impacting its detection window and biological activity [1].

17-epimerization Metabolism Doping control

Acute Oral Toxicity Profile: Furazabol vs. Stanozolol

Quantitative acute toxicity data provides a baseline for assessing the relative safety margins of these compounds. Furazabol exhibits an oral LD50 of 2.330 g/kg in mice [1]. For comparison, stanozolol has a reported oral LD50 of 4.65 g/kg in mice, indicating that stanozolol is approximately half as acutely toxic by this measure [2]. This difference in acute toxicity is a quantifiable parameter that may be relevant for initial risk assessment and dosing considerations in research settings.

Acute toxicity LD50 Preclinical safety

High-Value Application Scenarios for Furazabol (CAS 1239-29-8) Based on Quantitative Differentiation


Research on Hyperlipidemia and Atherosclerosis Models

Furazabol's unique, specific, and quantifiable hypocholesterolemic effect, as demonstrated in rabbit atherosclerosis models [4], makes it an invaluable tool for research into lipid metabolism disorders. Unlike stanozolol, which does not share this property, furazabol can be used to probe the mechanisms linking androgenic signaling and cholesterol regulation. Its use is justified when the goal is to lower serum and hepatic cholesterol without significantly altering other lipid fractions, a profile not offered by other AAS.

Studies on Fibrinolysis and Thrombosis

The unique enhancement of plasminogen activator activity and reduction in thrombotic susceptibility by furazabol [4] positions it as a specialized probe for studying the fibrinolytic system. This property is not associated with stanozolol or other common AAS, allowing researchers to investigate the non-androgenic, vascular effects of steroids on clot formation and dissolution. It is particularly relevant for preclinical models of thrombosis and for exploring novel antithrombotic mechanisms.

Analytical Reference Standard for Doping Control and Metabolism Studies

Due to its distinct metabolic profile, including a unique 17-epimerization pattern dictated by its furazan A-ring [4], furazabol serves as a critical reference standard for analytical laboratories. Its detection and quantification cannot be inferred from the metabolism of stanozolol or oxandrolone. Therefore, pure, authenticated furazabol is essential for developing and validating LC-MS/MS or GC-MS methods for doping control, forensic toxicology, and clinical pharmacokinetic studies.

Comparative Endocrinology and Steroid Receptor Pharmacology

The quantitative differences in anabolic:androgenic ratios and the stark contrast in enzyme inhibition (P-450 17α-hydroxylase/C17,20-lyase) between furazabol and stanozolol [4] make furazabol a valuable tool for structure-activity relationship (SAR) studies. Researchers can use furazabol to dissect the molecular determinants of androgen receptor binding, tissue selectivity, and the off-target effects of AAS on steroidogenic enzymes, providing insights that are not possible with stanozolol alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furazabol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.